[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](3-chloro-2-methylphenyl)amine
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Overview
Description
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine is an organic compound that features a sulfonyl group linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)sulfonylamine
- (5-Chloro-4-methylphenyl)sulfonylamine
- (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine
Uniqueness
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine is unique due to the specific positioning of the chloro, methoxy, and methyl groups on the aromatic rings. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H15Cl2NO3S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-7-14(21-3)15(8-12(9)17)22(19,20)18-13-6-4-5-11(16)10(13)2/h4-8,18H,1-3H3 |
InChI Key |
SQNIRDGMVCMBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Origin of Product |
United States |
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